molecular formula C21H24N4O2 B5486755 4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide

Cat. No.: B5486755
M. Wt: 364.4 g/mol
InChI Key: NNCSFHUVXUYKOK-UHFFFAOYSA-N
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Description

The compound “4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide” is a complex organic molecule. It contains a benzamide group, a triazole group, and a hydroxy-methylbutyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the coupling of the benzyl group, and the addition of the hydroxy-methylbutyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and triazole groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The hydroxy-methylbutyl group is aliphatic and contains a hydroxyl (-OH) functional group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The triazole group could potentially act as a base or nucleophile in certain conditions. The hydroxy group in the hydroxy-methylbutyl group could potentially be deprotonated, forming an alkoxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide and hydroxyl groups could make this compound somewhat soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity against various targets. If it shows promising activity, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-21(2,27)12-11-16-7-9-17(10-8-16)20(26)23-13-18-5-3-4-6-19(18)25-15-22-14-24-25/h3-10,14-15,27H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCSFHUVXUYKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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